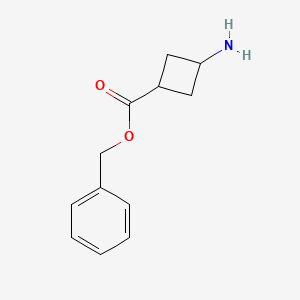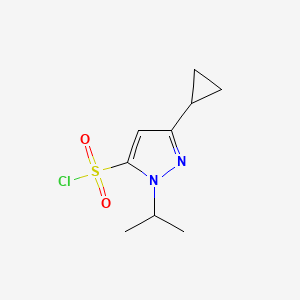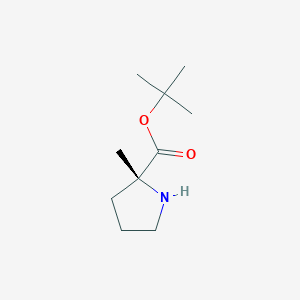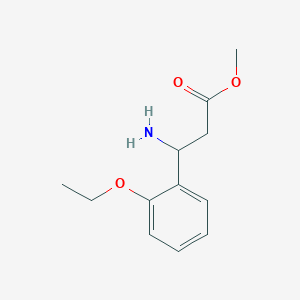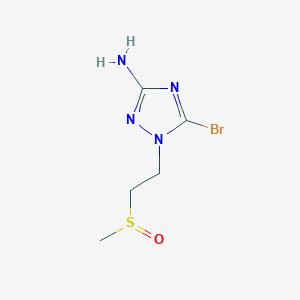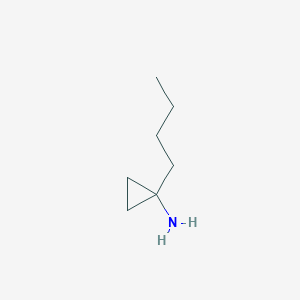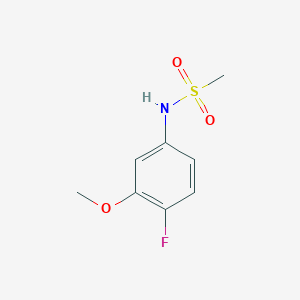
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-fluoro-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonamide group can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce aldehydes, acids, or amines .
科学研究应用
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine and methoxy groups can modulate the compound’s overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
N-(4-Amino-3-methoxyphenyl)methanesulfonamide: Similar structure but with an amino group instead of a fluorine atom.
N-(4-Fluorophenyl)methanesulfonamide: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties.
属性
分子式 |
C8H10FNO3S |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
N-(4-fluoro-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3 |
InChI 键 |
ASWNVVCYWHRGAO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


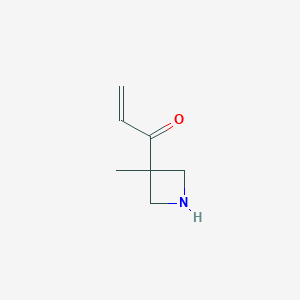
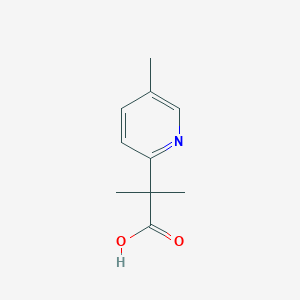
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
methanol](/img/structure/B13177395.png)

![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
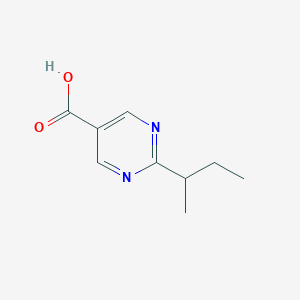
![Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13177423.png)
